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Inosine oxime

mARC1 knockdown reductive detoxification HEK-293

Inosine oxime (also known as 6-Hydroxyadenosine, CAS 3414-62-8) is an endogenously produced purine nucleoside analog derived from adenosine, characterized by the addition of a hydroxylamine functional group at the N6-position of the adenine base. This compound is generated during cellular metabolism via cytochrome P450 activity, oxidative stress conditions, or deviations in nucleotide biosynthesis pathways, and is documented to possess toxic and mutagenic properties toward both prokaryotic and eukaryotic cells.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 3414-62-8
Cat. No. B1664684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine oxime
CAS3414-62-8
Synonyms6-hydroxyadenosine
6-N-HYDROXYADENOSINE
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO
InChIInChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14)/t4-,6-,7-,10-/m1/s1
InChIKeyQROZCFCNYCVEDO-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Inosine Oxime (CAS 3414-62-8): A Chemically Defined N6-Hydroxyadenosine Nucleoside Analog for Cellular Metabolism and Detoxification Pathway Research


Inosine oxime (also known as 6-Hydroxyadenosine, CAS 3414-62-8) is an endogenously produced purine nucleoside analog derived from adenosine, characterized by the addition of a hydroxylamine functional group at the N6-position of the adenine base [1]. This compound is generated during cellular metabolism via cytochrome P450 activity, oxidative stress conditions, or deviations in nucleotide biosynthesis pathways, and is documented to possess toxic and mutagenic properties toward both prokaryotic and eukaryotic cells [2]. Unlike its parent compound inosine or structurally related nucleosides, inosine oxime undergoes a distinct reductive detoxification pathway mediated by adenosine deaminase and the mitochondrial amidoxime reducing component (mARC) enzyme system, converting it to canonical inosine .

Why Generic Nucleoside Substitution Fails: Inosine Oxime's Unique mARC1-Dependent Reductive Detoxification Mechanism Distinguishes It from Unmodified Inosine


Procurement of unmodified inosine or alternative purine nucleosides cannot replicate the experimental utility of inosine oxime (CAS 3414-62-8) due to the compound's obligate engagement with a specific enzymatic detoxification axis. Inosine oxime is not a direct substitute for inosine; rather, it functions as a pro-metabolite that requires enzymatic N-reduction via the mitochondrial amidoxime reducing component (mARC) system to yield biologically active inosine [1]. This conversion is catalyzed by adenosine deaminase through direct dehydroxylamination, a reaction pathway not applicable to inosine itself or to N6-unsubstituted purine nucleosides [2]. Experimental systems employing inosine oxime therefore interrogate mARC1/mARC2 functional capacity and cellular reductive detoxification competence, while inosine bypasses this metabolic checkpoint entirely . For researchers investigating mARC-dependent detoxification pathways, adenosine deaminase substrate specificity, or the cellular handling of endogenously generated N-hydroxylated nucleobase analogs, substitution with generic inosine or other purine nucleosides yields fundamentally different and scientifically invalid outcomes.

Inosine Oxime (CAS 3414-62-8) Quantitative Differentiation Evidence: mARC1-Dependent Detoxification Kinetics and Cellular Metabolic Conversion Data


Inosine Oxime Demonstrates mARC1-Dependent Reduction with 35% Decrease in Inosine Formation Upon mARC1 Knockdown in HEK-293 Cells

Inosine oxime at 1-5 nM concentrations undergoes reductive detoxification via direct dehydroxylamination catalyzed by adenosine deaminase, converting the compound to inosine. When mARC1 (mitochondrial amidoxime reducing component 1) is knocked down in HEK-293 cells, the formation of inosine from inosine oxime decreases by 35% relative to control conditions with intact mARC1 expression, establishing a direct quantitative relationship between mARC1 functional status and the compound's metabolic fate .

mARC1 knockdown reductive detoxification HEK-293 inosine formation

Inosine Oxime Serves as a Defined Substrate for Adenosine Deaminase with Direct Dehydroxylamination Activity, Unlike Inosine

Inosine oxime functions as a direct substrate for adenosine deaminase, which catalyzes its dehydroxylamination to produce canonical inosine at nanomolar concentrations (1-5 nM). This enzymatic conversion represents a reductive detoxification pathway distinct from the metabolic fate of unmodified inosine, which does not undergo this N-reduction step and is instead a terminal metabolite or signaling molecule . The documented activity establishes inosine oxime as a specific tool for measuring adenosine deaminase activity toward N-hydroxylated substrates .

adenosine deaminase dehydroxylamination enzyme substrate N-hydroxylated nucleoside

Inosine Oxime Exhibits Documented Cytotoxicity and Mutagenicity Across Prokaryotic and Eukaryotic Systems, Defining Its Risk Profile for Experimental Use

Inosine oxime has been characterized as possessing toxic and mutagenic properties toward both prokaryotic and eukaryotic cells, a dual bioactivity profile that distinguishes it from non-toxic endogenous nucleosides like inosine and adenosine [1]. This toxic and mutagenic potential is an intrinsic property of the N6-hydroxy modification and has been validated in multiple independent studies examining the cellular handling of N-hydroxylated base analogs [2].

cytotoxicity mutagenicity prokaryotic cells eukaryotic cells toxicity profile

Optimal Research Applications for Inosine Oxime (CAS 3414-62-8): mARC Pathway Studies, Detoxification Enzyme Assays, and N-Hydroxylated Nucleoside Metabolism


Functional Validation of mARC1 and mARC2 Knockdown in Cellular Models Using Inosine Oxime Metabolic Conversion as a Quantitative Readout

Inosine oxime at 1-5 nM concentrations serves as a specific substrate probe for quantifying mARC1 and mARC2 enzymatic activity in HEK-293, HeLa, and other mammalian cell lines. The 35% reduction in inosine formation observed upon mARC1 knockdown provides a validated benchmark for assessing knockdown efficiency and for comparing the relative contributions of mARC1 versus mARC2 isoforms to N-hydroxylated nucleoside detoxification . This application is directly supported by published primary research demonstrating the mARC-dependent reductive detoxification of N6-hydroxyadenosine (inosine oxime) [1].

Adenosine Deaminase Substrate Specificity Studies: Direct Dehydroxylamination of N6-Hydroxylated Purine Nucleosides

Inosine oxime provides a chemically defined N6-hydroxylated substrate for characterizing adenosine deaminase activity in vitro. The compound undergoes direct dehydroxylamination at nanomolar concentrations (1-5 nM) to yield canonical inosine, enabling kinetic analyses of adenosine deaminase toward N-substituted purine nucleoside substrates . This application is distinct from standard adenosine deaminase assays using adenosine or 2'-deoxyadenosine, as the N6-hydroxy modification introduces a unique reductive detoxification step requiring both adenosine deaminase and the mARC electron transport system [1].

Positive Control Compound for Cytotoxicity and Mutagenicity Screening Assays Requiring a Validated N-Hydroxylated Nucleoside

Inosine oxime's well-characterized toxic and mutagenic properties toward both prokaryotic and eukaryotic cells establish its utility as a positive control in cytotoxicity screening panels and mutagenicity assays (e.g., Ames test modifications using N-hydroxylated base analogs) . The compound's dual activity across bacterial and mammalian systems, as documented in peer-reviewed toxicology studies, provides a benchmark reference point for evaluating novel nucleoside analogs with N-hydroxy modifications [1].

Cellular Metabolism Studies of Endogenously Generated N-Hydroxylated Nucleobases Under Oxidative Stress Conditions

Inosine oxime is endogenously produced during cellular metabolism via cytochrome P450 activity, oxidative stress, or deviating nucleotide biosynthesis . As an authentic endogenous metabolite, the compound can be employed as an analytical standard in LC-MS/MS or HPLC-based metabolomics workflows designed to quantify endogenous N6-hydroxyadenosine levels in biological matrices under various stress conditions [1]. This application leverages the compound's documented endogenous origin and its role as a biomarker of oxidative nucleotide damage.

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